3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Overview
Description
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: is a heterocyclic organic compound with the molecular formula C8H4IN3 and a molecular weight of 269.04 g/mol This compound is characterized by the presence of an iodine atom at the 3-position, a nitrile group at the 5-position, and a pyrrolo[2,3-b]pyridine core structure
Scientific Research Applications
Chemistry: 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In biological research, this compound is investigated for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and inhibitors can be used to study their functions or develop therapeutic agents for diseases such as cancer .
Industry: The compound’s ability to undergo diverse chemical reactions makes it useful in the pharmaceutical industry for drug discovery and development. It can be used to synthesize novel compounds with potential therapeutic applications.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been found to target janus kinases (jaks) and human neutrophil elastase (HNE) . These targets play crucial roles in regulating various inflammatory and immune responses .
Mode of Action
Similar compounds have been shown to inhibit jak3 and HNE , suggesting that 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile might interact with these targets in a similar manner.
Biochemical Pathways
Given the potential targets, it can be inferred that this compound might influence the jak-stat signaling pathway and the proteolytic pathways involving HNE .
Result of Action
The inhibition of jak3 and hne by similar compounds suggests potential anti-inflammatory and immunomodulatory effects .
Biochemical Analysis
Biochemical Properties
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes involved in halogenation and nitration reactions . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or modification of enzyme activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, this compound has been shown to affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of enzyme activity, depending on the specific context. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over extended periods or under specific environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as enhancing cellular function and promoting healthy metabolic processes . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter the levels of specific metabolites. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . Transporters and binding proteins play a crucial role in its localization and accumulation. This compound can be actively transported across cellular membranes and can bind to intracellular proteins, affecting its distribution and availability for biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves the iodination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the reaction of pyrrolo[2,3-b]pyridine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Comparison with Similar Compounds
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to similar compounds, 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to the specific positioning of the iodine and nitrile groups, which can influence its reactivity and interaction with biological targets. The presence of the nitrile group at the 5-position, in particular, can enhance its ability to participate in various chemical reactions and potentially improve its efficacy as a kinase inhibitor.
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXANOLQQIUJNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640110 | |
Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757978-11-3 | |
Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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